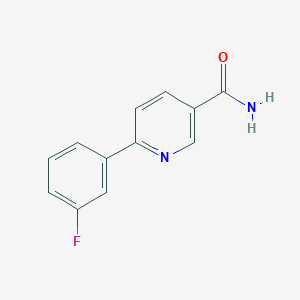

6-(3-Fluorophenyl)pyridine-3-carboxamide

Description

Significance of Pyridine (B92270) Carboxamide Derivatives in Contemporary Chemical Research

Pyridine carboxamide derivatives are a class of compounds demonstrating remarkable chemical diversity and biological activity. ontosight.ai This "privileged scaffold" has been consistently incorporated into a diverse range of molecules, including fungicides and pharmaceuticals. ontosight.ainih.gov In agriculture, nicotinamide (B372718) derivatives have gained significant attention, with some commercialized products used for their broad-spectrum fungicidal properties. nih.gov Research has shown that modifications to the pyridine carboxamide backbone can lead to potent agents against various plant pathogens. nih.govnih.gov

In medicinal chemistry, these derivatives are explored for a multitude of therapeutic applications. Studies have reported their potential as antiviral, antibacterial, antifungal, antitubercular, and anti-inflammatory agents. nih.govresearchgate.net The amide linkage and the ability to substitute various groups onto the pyridine ring allow for fine-tuning of the molecule's properties to interact with specific biological targets. nih.gov The development of novel pyridine carboxamide derivatives remains an active area of research aimed at discovering new therapeutic agents to address challenges like drug resistance. nih.gov

Overview of 6-(3-Fluorophenyl)pyridine-3-carboxamide within Pyridine Carboxamide Chemistry

Within the broad family of pyridine carboxamides lies This compound . This specific molecule features a pyridine-3-carboxamide (B1143946) core with a 3-fluorophenyl group attached at the 6-position of the pyridine ring. Its chemical structure combines the established pyridine carboxamide scaffold with a substituted aryl group, a common strategy in medicinal chemistry to explore structure-activity relationships.

Basic physicochemical properties of this compound have been identified, as detailed in the table below.

| Property | Value |

|---|---|

| CAS Number | 441055-56-7 |

| Molecular Formula | C12H9FN2O |

| Molecular Weight | 216.21 g/mol |

This data is compiled from publicly available chemical databases. sapphirebioscience.com

Research Trajectories and Academic Relevance of Fluorophenyl-Substituted Pyridine Carboxamides

The strategic incorporation of fluorine into bioactive molecules is a well-established trajectory in drug discovery. theaspd.com Attaching a fluorophenyl group, as seen in This compound , is often pursued to enhance a compound's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can improve metabolic stability, increase binding affinity to target enzymes or receptors, and enhance membrane permeability. theaspd.com

Research into heterocyclic p-fluorophenyl carboxamides is driven by the potential to create novel therapeutic agents. theaspd.com The conformational flexibility and hydrogen bonding capability of the carboxamide group make these structures ideal for interacting with biological macromolecules. theaspd.com While specific research on the biological activity of This compound is not extensively detailed in published literature, the academic relevance of its structural class—fluorophenyl-substituted nicotinamides—remains high. Studies on related compounds focus on their potential as antifungal agents, anti-inflammatory molecules, and inhibitors of specific enzymes. nih.govtheaspd.com The investigation of such compounds contributes to a deeper understanding of how aryl substitutions on the pyridine ring influence biological activity. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIKUQRZMQFBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609069 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441055-56-7 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 3 Fluorophenyl Pyridine 3 Carboxamide and Its Analogues

Strategies for Pyridine-3-carboxamide (B1143946) Core Synthesis

The formation of the central pyridine-3-carboxamide core is a critical step in the synthesis of 6-(3-Fluorophenyl)pyridine-3-carboxamide and its analogues. Several synthetic strategies have been developed to achieve this, ranging from direct functionalization of pyridine (B92270) derivatives to the de novo construction of the pyridine ring through cyclization reactions.

Direct Acylation and Amidation Approaches

Direct amidation of a pre-formed pyridine-3-carboxylic acid is a straightforward and commonly employed method for the synthesis of pyridine-3-carboxamides. This approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A variety of coupling reagents can be utilized for this transformation, with TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) being a notable example. In a typical one-pot procedure, the carboxylic acid is treated with TBTU and a tertiary amine base, such as triethylamine, in an appropriate solvent like dry acetonitrile (B52724) to form an activated ester. Subsequent addition of the desired amine leads to the formation of the corresponding carboxamide theaspd.com.

This method is advantageous due to its mild reaction conditions and broad substrate scope, allowing for the synthesis of a wide array of carboxamide derivatives theaspd.com. The general scheme for this TBTU-mediated amidation is depicted below:

Table 1: Examples of Coupling Reagents for Direct Amidation

| Coupling Reagent | Abbreviation | Activating Agent | By-products |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | HOBt | Tetramethylurea |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | HOAt | Tetramethylurea |

| N,N'-Dicyclohexylcarbodiimide | DCC | - | Dicyclohexylurea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt | Hexamethylphosphoramide |

Cyclization Reactions in Pyridine Ring Formation

The de novo synthesis of the pyridine ring through cyclization reactions offers a powerful alternative for constructing the pyridine-3-carboxamide core, particularly for accessing highly substituted derivatives. These methods often involve multi-component reactions where acyclic precursors are assembled to form the heterocyclic ring in a single step.

One such strategy involves the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides in the presence of a base like morpholine. This reaction proceeds through a series of Michael additions and intramolecular cyclizations to afford highly functionalized dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridines nih.gov.

Another versatile approach is the one-pot, three-component synthesis of 2,4,6-triaryl pyridines using acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. This reaction, often catalyzed by solid-supported catalysts, proceeds via a series of condensations and cyclization to furnish the pyridine ring orgchemres.org. While this method directly yields a pyridine core, subsequent modifications would be necessary to introduce the carboxamide group at the 3-position.

The following table summarizes some common cyclization strategies for pyridine synthesis:

Table 2: Cyclization Reactions for Pyridine Ring Synthesis

| Reaction Name | Precursors | Key Features |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849) | Forms a dihydropyridine which can be oxidized. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | High yields and regioselectivity. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Thermal cyclization and elimination. |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Yields a 2-pyridone derivative. |

Precursor-Based Synthetic Routes (e.g., from 6-(3-Fluorophenyl)-3-pyridinecarboxylic acid)

A highly convergent and efficient strategy for the synthesis of this compound involves the use of the pre-synthesized intermediate, 6-(3-Fluorophenyl)-3-pyridinecarboxylic acid, also known as 6-(3-Fluorophenyl)nicotinic acid. This precursor, which is commercially available bldpharm.cominvivochem.net, already possesses the desired 3-fluorophenyl group at the 6-position of the pyridine ring.

The synthesis of the final carboxamide from this advanced intermediate is then a straightforward amidation reaction, as described in section 2.1.1. The carboxylic acid is activated using a suitable coupling reagent, followed by the addition of ammonia or an appropriate amine to furnish the target molecule. This approach is highly favored in medicinal chemistry campaigns due to its efficiency and the ease of diversification at the amide position.

Installation of the 3-Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group at the 6-position of the pyridine ring is a key transformation in the synthesis of the target compound. The Suzuki-Miyaura cross-coupling reaction is the most prominent and widely used method for this purpose. This palladium-catalyzed reaction involves the coupling of a heterocyclic halide or triflate with an organoboron reagent, typically a boronic acid or a boronic ester.

In the context of synthesizing this compound, a common precursor would be a 6-halopyridine-3-carboxamide (e.g., 6-bromo- or 6-chloronicotinamide) or a protected derivative thereof. This substrate is then reacted with 3-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions researchgate.netnih.govnih.govmdpi.com.

A representative Suzuki-Miyaura coupling reaction is shown below:

Table 3: Common Catalysts and Ligands for Suzuki-Miyaura Coupling

| Palladium Catalyst | Ligand | Typical Base | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF, DME |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH/H₂O |

Derivatization Strategies for Amide Side Chain Modifications

Modification of the amide side chain of the this compound scaffold is a common strategy to explore the structure-activity relationship (SAR) and to fine-tune the physicochemical properties of the molecule. These modifications can be achieved through various chemical transformations.

One approach involves the synthesis of a diverse library of amides by reacting the precursor 6-(3-Fluorophenyl)-3-pyridinecarboxylic acid with a wide range of primary and secondary amines, as previously discussed. This allows for the introduction of various alkyl, aryl, and heterocyclic substituents on the amide nitrogen.

Further derivatization of the amide functionality itself is also possible. For instance, the primary amide can be dehydrated to the corresponding nitrile using dehydrating agents like phosphorus oxychloride or trifluoroacetic anhydride. The amide N-H bond can also be alkylated or acylated under appropriate basic conditions.

Moreover, if the amide side chain contains other functional groups, these can be further manipulated. For example, an N-hydroxyethyl substituent could be oxidized to an aldehyde or a carboxylic acid, or it could be used in esterification or etherification reactions. The versatility of the amide group and its substituents allows for a broad scope of chemical modifications beilstein-journals.orgnih.govmdpi.com.

Regioselective Synthetic Pathways

Achieving the desired regiochemistry, specifically the 6-aryl-3-carboxamide substitution pattern, is a critical aspect of the synthesis. The regioselectivity can be controlled at different stages of the synthetic sequence.

When constructing the pyridine ring via cyclization, the choice of precursors and reaction conditions dictates the final substitution pattern. For instance, in multi-component reactions, the inherent reactivity of the starting materials often leads to a specific regioisomer.

In the case of functionalizing a pre-existing pyridine ring, the directing effects of the substituents play a crucial role. For the installation of the 3-fluorophenyl group via Suzuki-Miyaura coupling, starting with a 6-halopyridine derivative ensures the correct positioning of the aryl moiety. The halogen at the 6-position is typically more reactive towards oxidative addition to the palladium catalyst compared to other positions, especially in the presence of an electron-withdrawing group like a carboxamide at the 3-position.

Directed ortho-metalation is another powerful tool for achieving regioselectivity. In this approach, a directing group on the pyridine ring, such as a carboxamide, can direct a metalating agent (e.g., a strong lithium amide base) to the adjacent ortho position (the 2- or 4-position). Subsequent quenching with an electrophile allows for the introduction of a substituent at that specific position. While this method is highly effective for 2- and 4-substitution, accessing the 6-position relative to a 3-carboxamide group would require a different strategic approach, further highlighting the utility of the Suzuki-Miyaura coupling of 6-halopyridines researchgate.net.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-(3-Fluorophenyl)pyridine-3-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and fluorophenyl rings, as well as the amide protons.

The protons on the pyridine ring would typically appear in the aromatic region of the spectrum. The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the nitrogen atom, the carboxamide group, and the fluorophenyl substituent. Similarly, the protons on the 3-fluorophenyl ring would also resonate in the aromatic region, with their chemical shifts and coupling patterns dictated by the fluorine atom and the point of attachment to the pyridine ring. The two protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | 8.5 - 8.7 | d |

| Pyridine H-4 | 8.0 - 8.2 | dd |

| Pyridine H-5 | 7.4 - 7.6 | d |

| Fluorophenyl H-2' | 7.6 - 7.8 | m |

| Fluorophenyl H-4' | 7.3 - 7.5 | m |

| Fluorophenyl H-5' | 7.1 - 7.3 | m |

| Fluorophenyl H-6' | 7.5 - 7.7 | m |

| Amide NH₂ | 7.0 - 8.0 | br s |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The spectrum would show signals for the five carbon atoms of the pyridine ring and the six carbon atoms of the fluorophenyl ring. The carbon atom of the carbonyl group (C=O) in the carboxamide moiety would appear at a characteristic downfield chemical shift. The carbon atoms directly bonded to the fluorine and nitrogen atoms would also exhibit predictable chemical shifts due to the electronegativity of these atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 120 - 125 |

| Pyridine C-6 | 155 - 160 |

| Carbonyl C=O | 165 - 170 |

| Fluorophenyl C-1' | 138 - 142 |

| Fluorophenyl C-2' | 113 - 117 (d, JCF) |

| Fluorophenyl C-3' | 161 - 164 (d, JCF) |

| Fluorophenyl C-4' | 115 - 119 (d, JCF) |

| Fluorophenyl C-5' | 130 - 133 (d, JCF) |

| Fluorophenyl C-6' | 123 - 127 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the connectivity of the protons within the pyridine and fluorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, confirming the bond between the pyridine C-6 and the fluorophenyl C-1', and the attachment of the carboxamide group at the C-3 position of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₂H₉FN₂O, which corresponds to a monoisotopic mass of approximately 216.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. The fragmentation pattern would likely involve the characteristic cleavages of the amide group and the biaryl system. Common fragmentation pathways could include the loss of the amide group (-CONH₂) or parts of it (e.g., NH₂), as well as cleavage at the bond connecting the two aromatic rings. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and actual experimental values may vary.)

| m/z | Possible Fragment Ion |

| 216 | [M]⁺ |

| 200 | [M - NH₂]⁺ |

| 172 | [M - CONH₂]⁺ |

| 149 | [C₁₁H₇N]⁺ |

| 95 | [C₆H₄F]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amide group would appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide carbonyl group would be a strong, sharp absorption band typically found around 1680-1650 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group would give a strong absorption in the 1250-1000 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound (Note: This table is predictive and actual experimental values may vary.)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1650 - 1600 | Medium |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound would be required for this analysis. The resulting crystal structure would provide highly accurate bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. The amide group is a strong hydrogen bond donor and acceptor, and it would be expected to participate in a network of hydrogen bonds, potentially forming dimers or extended chains. The aromatic rings could also engage in π-stacking interactions. This detailed solid-state structural information is invaluable for understanding the physical properties of the compound and its potential interactions in a biological context.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

No published DFT studies on 6-(3-Fluorophenyl)pyridine-3-carboxamide were found. Such an analysis would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. Key parameters like bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, DFT would be used to compute electronic properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's stability and reactivity.

There are no specific MO calculation reports for this compound in the available literature. MO calculations, particularly analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are essential for predicting a molecule's reactivity. The location of the HOMO can indicate the likely site for electrophilic attack, while the LUMO location suggests the site for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Molecular Docking Investigations

A search of the scientific literature yielded no molecular docking studies featuring this compound. This type of investigation computationally places the compound into the binding site of a specific protein target. The goal is to predict the preferred binding orientation and to characterize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

No data on the predicted binding affinity of this compound to any biological target is available. Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a protein. A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound have been reported. MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. Such a study would assess the stability of the interactions predicted by molecular docking, revealing how the compound and the protein's binding site may move and adapt to each other in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a hypothetical QSAR study of this compound and its analogues, the following steps would be integral.

Descriptor Calculation and Selection

The initial and crucial phase in developing a QSAR model is the calculation of molecular descriptors. These numerical values represent the physicochemical, topological, electronic, and steric properties of a molecule. For a series of compounds including this compound, a wide array of descriptors would be calculated using specialized software.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Examples | Description |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Describe the lipophilicity, bulkiness, and polarity of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric / 3D | Molecular volume, Surface area, Principal moments of inertia | Describe the three-dimensional shape and size of the molecule. |

Following calculation, a selection process is employed to identify the most relevant descriptors that correlate with the biological activity of interest. This step is vital to avoid overfitting the model and to ensure its predictive power. Techniques such as correlation analysis, genetic algorithms, or stepwise multiple linear regression are commonly used for descriptor selection.

Model Development and Validation Methodologies

Once a set of relevant descriptors is selected, a mathematical model is developed to link these descriptors to the observed biological activity. Several statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) being common choices.

The robustness and predictive capability of the developed QSAR model must be rigorously validated. This is typically achieved through internal and external validation techniques.

Table 2: Common QSAR Model Validation Techniques

| Validation Method | Description | Key Statistical Parameters |

| Internal Validation | Uses the training set data to assess model stability. | R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error) |

| External Validation | Uses an independent test set of compounds not used in model development. | R²_pred (Predictive R² for the external set) |

| Y-scrambling | Randomly shuffles the biological activity data to ensure the model is not due to chance correlation. | Low R² and Q² values for scrambled models. |

A statistically sound QSAR model will exhibit high values for R², Q², and R²_pred, and low RMSE values, indicating a strong correlation and high predictive accuracy.

Predictive Applications in Compound Design

A validated QSAR model serves as a powerful predictive tool in the design of new, more potent analogues. By analyzing the contribution of different descriptors, medicinal chemists can understand which molecular features are crucial for enhancing biological activity. For instance, if a QSAR model for a series including this compound indicated that a higher value for a specific electronic descriptor on the phenyl ring is beneficial, new compounds could be designed with substituents that modulate this property. This in silico screening approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds.

In Silico Biological Activity Prediction (e.g., PASS Analysis)

Prediction of Activity Spectra for Substances (PASS) is another valuable in silico tool that predicts the probable biological activities of a compound based on its structural formula. The prediction is based on a comparison of the query structure with a large database of known biologically active substances.

For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). This can provide insights into the potential therapeutic applications of the compound and guide further experimental investigations. For example, a PASS prediction might suggest potential anti-inflammatory, kinase inhibitory, or other activities for the molecule. While no specific PASS analysis for this compound has been published, such predictions are routinely used in early-stage drug discovery to prioritize compounds for further screening. researchgate.net

Structure Activity Relationship Sar Investigations

Impact of Fluorine Substitution Position and Nature on Biological Activity

The presence and position of a fluorine atom on the phenyl ring are critical determinants of biological activity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's physicochemical profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

In analogs of phenyl-carboxamide compounds, the position of the fluorine substituent on the phenyl ring—ortho, meta, or para—can lead to substantial differences in potency. Research on similar fluorinated aryl carboxamide scaffolds has shown that a meta-substitution, as seen in 6-(3-Fluorophenyl)pyridine-3-carboxamide, can be particularly advantageous. This positioning may enhance π-π stacking and hydrophobic interactions within an enzyme's active site, leading to higher potency. theaspd.com For instance, in one study of heterocyclic p-fluorophenyl carboxamides, the analog with a meta-fluorophenyl substitution demonstrated the highest inhibitory activity against α-glucosidase, even exceeding that of the standard drug acarbose. theaspd.com

The electron-withdrawing nature of fluorine also plays a key role. While often beneficial, the effect can be complex and target-dependent. In some molecular scaffolds, the introduction of a fluorine atom has been found to be detrimental to binding affinity. nih.gov This highlights that the positive or negative impact of fluorine substitution is not universal but is instead highly dependent on the specific interactions with the target protein.

Table 1: Illustrative Impact of Fluorine Position on Biological Activity in an Analogous Aryl Carboxamide Series This table represents generalized findings from studies on analogous compounds to illustrate the principle.

| Phenyl Ring Substitution | Relative Potency | Rationale for Activity Change |

| Unsubstituted (Phenyl) | Baseline | Reference compound for comparison. |

| 2-Fluoro (ortho) | Variable | Potential for steric hindrance or direct hydrogen bond accepting interaction with target. |

| 3-Fluoro (meta) | Often Increased | Favorable electronic effects and enhanced hydrophobic interactions within the active site. theaspd.com |

| 4-Fluoro (para) | Variable | Can alter overall electronic distribution and potential for H-bonding at the periphery of the binding pocket. |

Role of the Pyridine (B92270) Core Modifications

The central pyridine ring serves as a crucial scaffold, orienting the phenyl and carboxamide groups in a specific spatial arrangement for optimal target interaction. Modifications to this core, such as the introduction of additional substituents, can significantly modulate biological activity. nih.govresearchgate.net Like other aromatic compounds, the pyridine ring is subject to electronic effects that influence its reactivity and interaction with biological targets. The nitrogen atom in the ring makes it electron-deficient, which generally favors nucleophilic substitution at the C-2 and C-4 positions. nih.gov

SAR studies on related pyridine derivatives have shown that introducing small electron-withdrawing or electron-donating groups onto the pyridine ring can fine-tune the molecule's electronic properties and steric profile. For example, in a series of nicotinamide (B372718) analogs, the presence of a chloro group at the 6-position (adjacent to the phenyl ring) was found to influence activity against bacterial pathogens. nih.govsemanticscholar.org Similarly, studies on other pyridine-containing compounds have demonstrated that substituents can impact receptor affinity and efficacy. nih.gov For instance, the introduction of a bulky substituent near the pyridine ring can induce regioselectivity in chemical reactions, which is a key consideration in the synthesis of new analogs. researchgate.net The incorporation of functional groups is often essential to enhance the biological properties of the pyridine nucleus. nih.gov

Table 2: Representative Pyridine Core Modifications in Analogous Nicotinamide Series and Their Effect on Activity This table is based on general findings from related pyridine carboxamide studies.

| Pyridine Ring Substituent | Position | General Impact on Activity |

| Hydroxyl (-OH) | 6-position | Can increase polarity and potential for hydrogen bonding. researchgate.net |

| Chloro (-Cl) | 2- or 6-position | Increases lipophilicity; can enhance binding through halogen bonding or steric interactions. nih.govnih.gov |

| Methyl (-CH₃) | Various | Can enhance hydrophobic interactions and metabolic stability. |

| Amino (-NH₂) | Various | Can act as a hydrogen bond donor and significantly increase polarity. nih.gov |

Influence of Amide Linkage and Substituents on Biological Potency

The amide linkage (-CONH-) is a fundamental pharmacophore in the this compound structure. It is a rigid, planar group that can participate in crucial hydrogen bonding interactions with biological targets, often acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). Several studies on pyridine-3-carboxamide (B1143946) analogs have confirmed that this amide linkage is a primary reason for their high potency. nih.govresearchgate.netsemanticscholar.org

Modifying the substituents on the amide nitrogen provides a straightforward way to explore a large chemical space and optimize activity. The nature of the group attached to the amide nitrogen can influence the molecule's solubility, cell permeability, and binding orientation. In a series of N-phenyl-quinolone-3-carboxamides, attaching different substituted phenyl rings to the amide nitrogen led to a wide range of anticancer activities. mdpi.com Notably, the introduction of a fluorinated benzene (B151609) moiety on the carboxamide side chain was found to induce potent activity, suggesting that the fluorine atom's small size allows it to be well-accommodated within the binding site. mdpi.com The conformational flexibility and hydrogen bonding capacity of carboxamides make them ideal for modulating interactions with enzymes and receptors. theaspd.com

Table 3: Influence of Amide (N-Aryl) Substituents on Potency in an Analogous Quinolone Carboxamide Series Data generalized from studies on N-phenyl-quinolone-3-carboxamides to illustrate SAR principles. mdpi.com

| N-Substituent on Carboxamide | Key Feature | Impact on Antiproliferative Activity |

| Phenyl | Baseline Aryl Group | Moderate Activity |

| Pyridin-4-yl | Heterocyclic, H-bond acceptor | Induced Activity |

| 3-Fluorophenyl | Electron-withdrawing group | Induced Activity |

| 4-Chlorophenyl | Halogenated, lipophilic | Potent Activity |

Stereochemical Effects on Activity

The parent compound, this compound, is achiral and does not have stereoisomers. However, stereochemistry can become a critical factor when modifications to the scaffold introduce chiral centers. The three-dimensional arrangement of atoms is paramount for precise interaction with chiral biological targets like enzymes and receptors. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity.

Studies on structurally related compounds illustrate this principle vividly. For example, in a study of a dihydropyridine (B1217469) calcium antagonist, the molecule was separated into its diastereomers and enantiomers. nih.gov The α-diastereomer exhibited a very strong hypotensive effect, whereas the β-isomer showed little to no activity. Furthermore, upon resolving the active α-isomer into its enantiomers, the (+)-α form was found to be 30 to 100 times more potent than the (-)-α form. nih.gov This demonstrates that only a specific stereoisomer fits optimally into the receptor's binding site to elicit a biological response. In another example involving N-alkyl-piperidine-2-carboxamides, while properties like basicity were not significantly affected by stereoisomerism, more pronounced variations were observed for metabolic degradation rates. nih.gov These findings underscore the importance of investigating stereochemical effects when designing new, potentially chiral analogs of this compound.

Development of Molecular Activity Maps

To better understand and predict how structural modifications affect biological activity, computational methods are used to develop molecular activity maps. A key tool in this area is the Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactivity and intermolecular interactions. uni-muenchen.de

The MEP map uses a color-coded scheme to indicate charge distribution: red areas typically represent regions of negative electrostatic potential (electron-rich, attractive to positive charges), while blue areas represent positive potential (electron-poor, attractive to negative charges). researchgate.net For a molecule like this compound, an MEP map would highlight the electron-rich regions around the pyridine nitrogen, the carbonyl oxygen of the amide, and the fluorine atom, identifying them as potential hydrogen bond acceptor sites. Conversely, the amide N-H group would appear as an electron-poor region, indicating its role as a hydrogen bond donor.

Biological Activity Profiles in Preclinical Research Models

Enzyme Inhibition Studies

Investigations into the inhibitory effects of 6-(3-Fluorophenyl)pyridine-3-carboxamide against various enzyme targets are outlined below.

Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition

Hematopoietic Prostaglandin D Synthase (HPGDS) is an enzyme that catalyzes the conversion of PGH2 to PGD2, a key mediator in allergic and inflammatory responses. A comprehensive literature search did not yield specific studies evaluating the inhibitory activity of this compound against HPGDS.

Phosphodiesterase (PDE4B) Inhibition

Phosphodiesterase 4B (PDE4B) is an enzyme involved in the degradation of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. Preclinical research data detailing the specific inhibitory effects of this compound on the PDE4B enzyme were not identified in the reviewed literature.

Carbonic Anhydrase Inhibition (e.g., CA IX, CA XII)

Carbonic anhydrase isoforms IX and XII are transmembrane enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment. A review of published studies did not provide specific data on the inhibition of Carbonic Anhydrase IX or XII by this compound. Research in this area tends to focus on other chemical classes, such as sulfonamides and coumarins.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in multiple cellular processes, and its dysregulation is linked to various diseases. Specific preclinical data on the inhibitory activity of this compound against GSK-3 were not found in the available literature.

PI3Kα Inhibition

Phosphoinositide 3-kinase alpha (PI3Kα) is a lipid kinase that plays a crucial role in cell growth, proliferation, and survival; its mutation is common in many cancers. No specific preclinical studies detailing the inhibitory activity of this compound against PI3Kα were identified.

Antiproliferative Activity against Cancer Cell Lines

The cytotoxic or growth-inhibiting effects of a compound on cancer cells are a key measure of its potential as an anticancer agent. While several studies have investigated the antiproliferative activities of various substituted nicotinamides (pyridine-3-carboxamides), specific data for this compound were not found in the reviewed literature. Research has shown that the pyridine-3-carboxamide (B1143946) scaffold is a component of molecules with demonstrated activity against various cancer cell lines, but specific IC50 values for the title compound are not available. nih.gov

Below is a placeholder for how such data would be presented if it were available from preclinical studies.

Table 1: Antiproliferative Activity of this compound (Illustrative) No data available from reviewed sources.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| - | - | Data not available | - |

| - | - | Data not available | - |

| - | - | Data not available | - |

Colorectal Adenocarcinoma (e.g., Caco-2, HCT-116)

There is no available scientific literature detailing the cytotoxic or other biological effects of this compound on colorectal adenocarcinoma cell lines such as Caco-2 or HCT-116.

Liver Carcinoma (e.g., HepG-2)

No published studies were identified that investigate the activity of this compound in liver carcinoma cell lines, including the HepG-2 model.

Breast Carcinoma (e.g., MCF-7)

The effects of this compound on breast carcinoma cells, such as the MCF-7 line, have not been reported in the accessible scientific literature.

Renal Carcinoma (e.g., RXF393)

There are no available research findings on the biological activity of this compound against renal carcinoma cell lines like RXF393.

Melanoma (e.g., LOX IMVI)

Specific data regarding the impact of this compound on melanoma cell lines, for instance, LOX IMVI, is not present in the current body of scientific publications.

Glioblastoma

No studies have been published detailing the investigation of this compound for antiglioblastoma activity.

Antimicrobial Activity

A comprehensive search of the scientific literature did not yield any studies reporting on the antimicrobial properties of this compound against bacterial or fungal pathogens.

Modulation of Cellular Processes

There is no available data from preclinical models to suggest that this compound acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

The potential for this compound to act as a bacterial efflux pump inhibitor has not been investigated in any published studies.

No research findings are available that describe the effects of this compound on the cell cycle of prokaryotic or eukaryotic cells.

Apoptosis Induction

No preclinical studies were identified that specifically investigated the apoptosis-inducing capabilities of this compound. Research on other substituted pyridine (B92270) derivatives has shown potential for inducing programmed cell death in various cancer cell lines, often through mechanisms involving caspase activation and regulation of pro- and anti-apoptotic proteins. However, without direct experimental evidence, the pro-apoptotic potential of this compound remains uncharacterized.

Immunomodulatory Effects (e.g., TNF-α Release Inhibition)

There is no available preclinical data detailing the immunomodulatory effects of this compound, specifically concerning the inhibition of tumor necrosis factor-alpha (TNF-α) release. The pyridine scaffold is present in various compounds with known anti-inflammatory and immunomodulatory properties, but the specific impact of the 3-fluorophenyl and carboxamide substitutions at the 6 and 3 positions of the pyridine ring, respectively, on cytokine modulation has not been reported in the accessible scientific literature.

Neurobiological Activity in Preclinical Contexts

Specific preclinical studies on the neurobiological activity of this compound are not available in the public research domain. The diverse neuropharmacological activities of other pyridine-containing molecules, including effects on neurotransmitter systems and neuronal signaling pathways, are well-documented. However, the neurobiological profile of this compound has not been specifically elucidated in preclinical models.

Mechanistic Insights into Biological Action

Target Identification and Validation (e.g., Enzyme Binding)

There is currently no publicly available scientific literature that identifies and validates specific biological targets, such as enzymes, for 6-(3-Fluorophenyl)pyridine-3-carboxamide. While studies on other pyridine (B92270) carboxamide derivatives have identified targets like succinate (B1194679) dehydrogenase and DNA gyrase, these findings are not specific to this compound. nih.govnih.gov

Molecular Interactions at Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without the identification of a specific biological target for this compound, the molecular interactions at any potential binding sites cannot be described. Research on analogous compounds suggests that interactions such as hydrogen bonding and hydrophobic interactions are crucial for the activity of pyridine carboxamide derivatives with their respective targets. nih.govnih.gov However, the specific residues and types of bonds for this compound are unknown.

Cellular Pathway Modulation

Specific details on how this compound modulates cellular pathways are not available in the current scientific literature.

There is no information available to confirm or deny the inhibition of any specific signaling cascades by this compound.

It is not currently known whether this compound induces programmed cell death pathways, such as apoptosis. While some related compounds have been investigated for their pro-apoptotic effects, this cannot be extrapolated to the subject compound. nih.govresearchgate.netmdpi.commdpi.com

Enzyme Kinetic Studies (where applicable)

No enzyme kinetic studies for this compound have been published. Such studies would require the prior identification of a specific enzyme target and would provide data on the compound's inhibitory mechanism and potency (e.g., IC₅₀, Kᵢ values). While kinetic studies have been performed on other pyridine carboxamide derivatives, this information is not applicable to this compound. mdpi.com

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of pyridine-3-carboxamides is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. A key strategy involves leveraging structure-activity relationships (SAR) to guide molecular modifications. For instance, in the broader class of pyridine-3-carboxamide (B1143946) analogs, the positions and types of substituents on the aromatic rings have been shown to strongly influence biological activity. nih.gov

Computational tools are integral to this design process. Molecular docking studies, for example, help predict the binding interactions between a ligand and its target protein, providing insights that can guide the synthesis of more effective compounds. nih.govresearchgate.net This approach has been successfully applied to develop novel pyridine-3-carboxamide analogs with potent activity against various targets. nih.gov The strategic design and synthesis of these analogs offer an effective approach to targeting and controlling pathogens and disease processes. researchgate.net

Future design strategies for analogues of 6-(3-fluorophenyl)pyridine-3-carboxamide will likely focus on systematic modifications of both the pyridine (B92270) and the fluorophenyl rings to optimize interactions with specific biological targets. The introduction of different functional groups can modulate properties such as solubility, metabolic stability, and target affinity, leading to the development of superior therapeutic agents.

Exploration of Novel Therapeutic Areas

While the parent scaffold of pyridine-3-carboxamide is known for a variety of biological activities, including antiviral, antibacterial, and antifungal properties, emerging research continues to uncover new therapeutic possibilities. nih.gov The development of heterocyclic p-fluorophenyl carboxamide derivatives, a class that includes this compound, presents a promising strategy for novel drug discovery. theaspd.com

Recent studies have highlighted the potential of related carboxamide derivatives in diverse and significant therapeutic areas:

Oncology: Substituted pyridine carboxamide derivatives are being investigated as potent allosteric inhibitors of SHP2, a critical regulator in various cancers, making it an attractive target for cancer therapy. researchgate.net

Infectious Diseases: Novel antitubercular agents have been identified from a 6-dialkylaminopyrimidine carboxamide series, suggesting a potential new mechanism of action against Mycobacterium tuberculosis. nih.gov Additionally, some carboxamide-linked compounds have shown potent activity as inhibitors of the main protease of SARS-CoV-2 (Mpro), a key target for COVID-19 therapeutics. nih.gov

Inflammation and Diabetes: An integrated experimental and computational strategy supports the potential of fluorinated carboxamide scaffolds as dual-action therapeutic leads for managing inflammation and type 2 diabetes. theaspd.com

Agriculture: Pyridine-3-carboxamide analogs have been developed as effective agents against bacterial wilt in tomatoes, showcasing their potential application beyond human medicine. nih.govresearchgate.net

These findings suggest that this compound and its future analogues could be explored for a wide range of new therapeutic applications, driven by the versatile nature of the pyridine-carboxamide scaffold.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is accelerating the discovery and development of novel pyridine-3-carboxamide derivatives. This integrated approach provides a deeper understanding of their chemical properties and biological activities.

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand to a biological target, offering mechanistic insight into its bioactivity. theaspd.com It has been instrumental in identifying potent analogs from a series of synthesized compounds. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to evaluate the electronic structure, stability, and reactivity of molecules. theaspd.com This method provides valuable data on electronic distribution and chemical reactivity, complementing experimental findings and enhancing rational drug design. theaspd.com

Scaled Quantum Mechanical (SQM) Method: This has been used to study the structure and force field of pyridine-3-carboxamide, providing a good description of its infrared spectra. researchgate.net

Experimental Approaches:

Synthesis and Spectroscopic Characterization: Novel analogs are synthesized through multi-step processes and their structures are confirmed using techniques like FT-IR, NMR, and mass spectrometry. nih.govresearchgate.net

In Vitro Assays: A variety of in vitro assays are used to evaluate the biological activities of these compounds, such as their anti-inflammatory, anti-diabetic, and antiproliferative effects. theaspd.comresearchgate.net

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of molecules, which is crucial for understanding their interactions with biological targets. tandfonline.com

This combination of in silico and in vitro/in vivo studies allows for a more efficient and informed drug discovery process, enabling researchers to prioritize the most promising candidates for further development.

Role in Probing Biological Pathways

The specificity of certain pyridine-3-carboxamide derivatives for their biological targets makes them valuable tools for probing complex biological pathways. By inhibiting a specific enzyme or receptor, these compounds can help researchers to elucidate the role of that target in a particular signaling cascade or disease process.

For example, the identification of pyridine carboxamide derivatives as allosteric inhibitors of SHP2 allows for the investigation of the SHP2-mediated AKT and ERK signaling pathways in cancer cells. researchgate.net By observing the downstream effects of SHP2 inhibition, researchers can gain a better understanding of how these pathways contribute to tumor growth and proliferation.

Similarly, the discovery of carboxamides that target novel proteins in Mycobacterium tuberculosis with an unknown function opens up new avenues for understanding the essential biological processes of this pathogen. nih.gov These compounds can be used as chemical probes to study the function of these previously uncharacterized proteins, potentially revealing new vulnerabilities that can be exploited for drug development.

The ability of these compounds to modulate specific biological targets provides a powerful means to dissect cellular signaling and uncover new therapeutic intervention points.

Potential as Research Tools and Chemical Probes

Beyond their direct therapeutic potential, pyridine-3-carboxamide derivatives, including this compound, hold significant promise as research tools and chemical probes. Their utility in this context stems from their ability to interact with specific biological targets with high affinity and selectivity.

A well-characterized, potent, and selective inhibitor can be an invaluable tool for target validation and for studying the physiological and pathological roles of its target protein. For instance, a selective inhibitor of a particular kinase can be used in cell-based assays and animal models to determine the consequences of inhibiting that kinase, thereby validating it as a potential drug target.

The development of a library of pyridine-3-carboxamide analogs with varying substituents allows for systematic structure-activity relationship studies, which can, in turn, inform the design of more potent and selective chemical probes. These probes can be used to investigate the binding pocket of a target protein, to identify new binding partners, or to track the localization of the target within a cell.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Fluorophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group to the pyridine core, followed by carboxamide formation via amidation. For example, 3-fluoro-benzaldehyde derivatives can serve as precursors in multi-step syntheses (see Table 14 in EP 4374877 A2 for analogous protocols) . Reaction optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions while minimizing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and purity. The fluorine atom’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns (e.g., coupling in the aromatic region) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection (ESI+ mode) to assess purity (>98%) and molecular ion identity .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in structurally similar pyridinecarboxamides .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

- Methodology : Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) or derivatization. For instance, temporary protection of the carboxamide group as a methyl ester improves hydrophobicity during synthesis, followed by deprotection . Physicochemical properties (logP, pKa) predicted via computational tools (e.g., ACD/Labs) guide solvent selection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the fluorine atom’s meta-position on the phenyl ring directs electrophilic substitution to the pyridine’s 2- or 4-position. ICReDD’s reaction path search algorithms combine quantum mechanics and machine learning to predict regioselectivity and side products .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodology :

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay pH, cell line variability) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and correlate changes with activity trends. For example, fluorination at the 3-position enhances metabolic stability compared to non-fluorinated analogs .

Q. How can researchers design efficient catalytic systems for large-scale synthesis of this compound?

- Methodology :

- Heterogeneous Catalysis : Screen palladium-supported catalysts (e.g., Pd/C or Pd-AlO) for Suzuki coupling to improve recyclability and reduce metal leaching .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat transfer. Optimize residence time and pressure using real-time process analytical technology (PAT) .

Q. What are the best practices for analyzing degradation products of this compound under accelerated stability conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA-MS to identify major impurities (e.g., defluorinated or oxidized derivatives) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data and identify critical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.